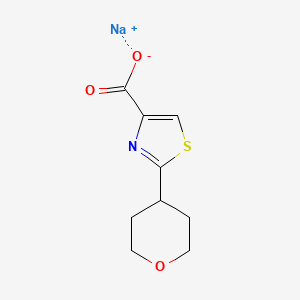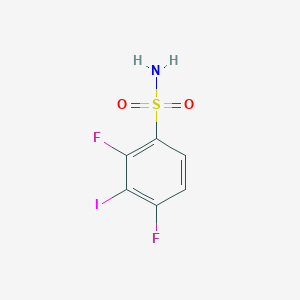
2-(2-Hydroxypropan-2-yl)pyridine-4-carboxylic acid hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Hydroxypropan-2-yl)pyridine-4-carboxylic acid hydrochloride is a chemical compound with a pyridine ring substituted at the 2-position with a hydroxypropan-2-yl group and at the 4-position with a carboxylic acid group, forming a hydrochloride salt
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Hydroxypropan-2-yl)pyridine-4-carboxylic acid hydrochloride typically involves the esterification of nicotinic acid followed by oxidation and nucleophilic substitution reactions. For instance, nicotinic acid can be esterified to yield an intermediate, which is then oxidized using 3-chloroperoxybenzoic acid to form pyridine N-oxides. Subsequent nucleophilic substitution with trimethylsilyl cyanide and reduction with sodium and ammonium chloride in ethanol solution yields the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Hydroxypropan-2-yl)pyridine-4-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridine N-oxides.
Reduction: Reduction reactions can convert the compound into different derivatives.
Substitution: Nucleophilic substitution reactions are common, especially at the pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include 3-chloroperoxybenzoic acid for oxidation, trimethylsilyl cyanide for nucleophilic substitution, and sodium and ammonium chloride for reduction. Reaction conditions typically involve controlled temperatures and solvents like ethanol .
Major Products
The major products formed from these reactions include pyridine N-oxides, substituted pyridines, and various derivatives depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2-(2-Hydroxypropan-2-yl)pyridine-4-carboxylic acid hydrochloride has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.
Industry: Utilized in the production of pharmaceuticals and agrochemicals
Mécanisme D'action
The mechanism of action of 2-(2-Hydroxypropan-2-yl)pyridine-4-carboxylic acid hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit specific enzymes or bind to receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(2-Hydroxypropan-2-yl)pyridine-4-boronic acid pinacol ester: Similar structure but with a boronic acid group instead of a carboxylic acid group.
2,2’-Bipyridine-4,4’-dicarboxylic acid: Contains two pyridine rings with carboxylic acid groups.
2-Pyridinecarboxylic acid: A simpler structure with only a carboxylic acid group on the pyridine ring.
Uniqueness
2-(2-Hydroxypropan-2-yl)pyridine-4-carboxylic acid hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C9H12ClNO3 |
|---|---|
Poids moléculaire |
217.65 g/mol |
Nom IUPAC |
2-(2-hydroxypropan-2-yl)pyridine-4-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C9H11NO3.ClH/c1-9(2,13)7-5-6(8(11)12)3-4-10-7;/h3-5,13H,1-2H3,(H,11,12);1H |
Clé InChI |
BQHMLCZPXOGCPC-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C1=NC=CC(=C1)C(=O)O)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


amine hydrochloride](/img/structure/B13497401.png)
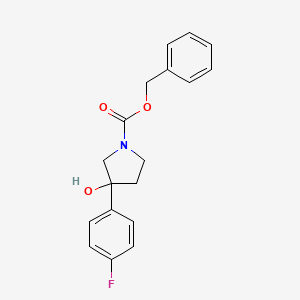

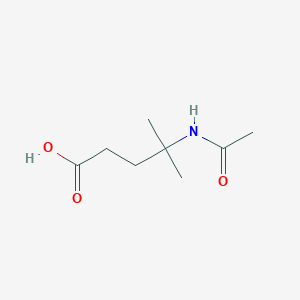
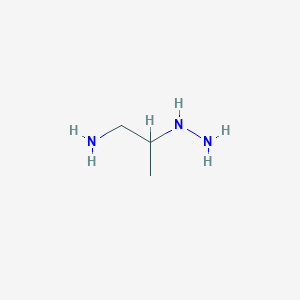
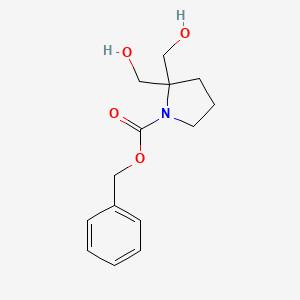
![5-cyclopropyl-5-methyl-3-[2-(1-methyl-2-phenyl-1H-indol-3-yl)-2-oxoethyl]imidazolidine-2,4-dione](/img/structure/B13497441.png)

![6-[(Tert-butoxy)carbonyl]-1-chloro-6-azaspiro[2.5]octane-1-carboxylic acid](/img/structure/B13497449.png)
![N-(3-aminopropyl)-2-{[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-5-yl]oxy}acetamide hydrochloride](/img/structure/B13497458.png)
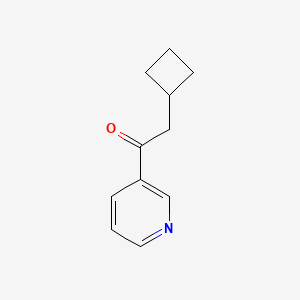
![(4aS,7aR)-Hexahydrocyclopenta[b][1,4]oxazin-6(2H)-one](/img/structure/B13497468.png)
